molecular formula C20H14O5 B1212207 Fluorescin CAS No. 518-44-5

Fluorescin

Cat. No. B1212207
CAS RN: 518-44-5
M. Wt: 334.3 g/mol
InChI Key: MURGITYSBWUQTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorescein derivatives has been explored through various chemical reactions, employing different catalysts and conditions to enhance yield, reduce reaction times, and modify the molecule's properties for specific applications. Notably, the use of NbCl5 as a Lewis acid has been described for the synthesis of fluorescein dye derivatives, offering high yields and short reaction times (Silva et al., 2017). Additionally, fluorescein derivatives containing metal-coordinating heterocycles have been synthesized for potential use in metal-based sensors, showcasing the versatility of fluorescein in creating sensitive and specific detection systems (Clark, Hilderbrand, & Lippard, 2004).

Molecular Structure Analysis

The molecular structure of fluorescein derivatives has been extensively characterized using spectroscopic and spectrometric techniques. These studies reveal the intricate details of the fluorescein molecule and its derivatives, including their electronic and spatial configurations, which are crucial for their optical properties and reactivity (Zhang, 2013). Understanding these structural characteristics is essential for tailoring fluorescein derivatives for specific scientific and industrial applications.

Chemical Reactions and Properties

Fluorescein and its derivatives undergo various chemical reactions that modify their properties or enable them to form complexes with other molecules. The synthesis of fluorescein derivatives containing Lewis basic heterocycles, for instance, illustrates the molecule's capacity to engage in functionalization and condensation reactions, paving the way for their use in constructing metal-based sensors (Clark, Hilderbrand, & Lippard, 2004).

Physical Properties Analysis

The physical properties of fluorescein, such as its solubility, photostability, and fluorescence characteristics, make it a valuable dye and marker in various applications. These properties are influenced by the molecular structure of fluorescein and can be modified through the synthesis of derivatives to suit specific needs (Negm et al., 2016).

Chemical Properties Analysis

Fluorescein's chemical properties, including its reactivity, photophysical behavior, and interactions with other molecules, are central to its utility in scientific research. The molecule's ability to act as a pH indicator or form complexes with metals highlights its versatility and adaptability in various chemical contexts (Unciti-Broceta et al., 2009).

Scientific Research Applications

1. Fluorescein in Cancer Research

Fluorescein has been explored for its potential impact in cancer research. A study by Šranková et al. (2022) investigated the antiproliferative and cytotoxic activities of fluorescein in human hepatoblastoma HepG2 cell lines. They found that fluorescein can affect cell viability and cellular energy metabolism, suggesting its possible use in cancer treatment due to its biological activities after photoactivation (Šranková et al., 2022).

2. Fluorescein in Neurosurgery

Fluorescein has been employed in neurosurgery, especially for the resection of malignant gliomas. Acerbi et al. (2014) reviewed the use of fluorescein in the surgical treatment of malignant gliomas, highlighting its effectiveness in enhancing the visualization of tumor tissue during surgery. This usage leverages fluorescein's capacity to accumulate in cerebral areas with blood-brain barrier damage (Acerbi et al., 2014).

3. Fluorescein in Fish Health Screening

Noga and Udomkusonsri (2002) demonstrated the application of fluorescein as a non-toxic fluorescent dye for detecting skin ulcers in fish. The study showed that fluorescein could easily identify lesions not visible to the naked eye, making it a valuable tool for rapid health screening in fish populations (Noga & Udomkusonsri, 2002).

4. Fluorescein in Vascular Neurosurgery

Zhao et al. (2019) reviewed the use of fluorescein sodium (FNa) in vascular neurosurgery, particularly for fluorescent videoangiography procedures. The review highlighted the feasibility and utility of FNa in various neurosurgical scenarios, such as arteriovenous malformation surgery and aneurysm clipping, demonstrating its potential as a valuable surgical tool (Zhao et al., 2019).

5. Fluorescein in Ophthalmology

Fluorescein is extensively used in ophthalmology for various diagnostic purposes. Mitsui, Matsubara, and Kanagawa (1969) described the use of fluorescein in fluorescence irido-corneal photography, which is beneficial in analyzing vascularization of the cornea and iris (Mitsui, Matsubara, & Kanagawa, 1969).

Safety And Hazards

Oral and intravenous use of fluorescein can cause adverse reactions, including nausea, vomiting, hives, acute hypotension, anaphylaxis and related anaphylactoid reaction, causing cardiac arrest and sudden death due to anaphylactic shock .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Future camera developments focus on the quantification of fluorescence imaging by correcting for an array of optical properties .

properties

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
Source PubChem
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InChI

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURGITYSBWUQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075430
Record name Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-
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Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bright yellow solid; [Merck Index]
Record name Fluorescin
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Product Name

Fluorescin

CAS RN

518-44-5
Record name Fluorescin
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Record name Fluorescin
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Record name Fluorescin
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Record name Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-
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Record name 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid
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Record name FLUORESCIN
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Synthesis routes and methods

Procedure details

According to another aspect of the invention, there is provided a method of producing an aqueous fluorescin solution, in which about 1 g of fluorescein is mixed with about 100 ml of a 10% sodium hydroxide aqueous solution and heated in the presence of about 10 g of zinc to produce a colorless fluorescin solution, wherein the improvement of the method includes heating the mixture of fluorescein and 10% sodium hydroxide aqueous solution with about 20 mesh zinc particles to about boiling in a non-refluxing container to produce a nearly colorless fluorescin solution containing zinc particles, and decanting the colorless fluorescin solution from the zinc particles.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
EO King, MK Ward, DE Raney - The Journal of laboratory and …, 1954 - translationalres.com
… for the ela,boration of fluorescin. Georgia and Poe” investigated fluorescin production by ten … 1ater,6 demonstrated that bhe production of fluorescin by four strains of Ps. jluorescens was …
Number of citations: 423 www.translationalres.com
JV King, JJR Campbell… - Canadian Journal of …, 1948 - cdnsciencepub.com
… formation of both fluorescin and pyocyanin has been determined.Fluorescin production has … pronounced stimulation of fluorescin production as was evidenced in the case of pyocyanin. …
Number of citations: 76 cdnsciencepub.com
JR Totter, FT Moseley - Journal of bacteriology, 1953 - Am Soc Microbiol
… of iron content to the production of fluorescin, but some of our … The results indicate that the production of fluorescin in the … the fact that good production of fluorescin was obtained on a …
Number of citations: 69 journals.asm.org
L Yang, Y Liu, L Chen, L Guo, Y Lei, L Wang - Spectrochimica Acta Part A …, 2021 - Elsevier
… Fluorescin is encapsulated tightly in the cage of the small tetrahedron of UiO-67, as one of … To overcome this difficulty, fluorescin (FL) is proposed to be encapsulated tightly in the cage …
Number of citations: 14 www.sciencedirect.com
H Lenhoff - Nature, 1963 - nature.com
… , while a trace of fluorescin was excreted into the medium. Fluorescin has been considered to be … that fluorescin might be a derivative of either pyrolle or pyrollidine. I thank Dr. Nathan 0. …
Number of citations: 50 www.nature.com
WR Tompkin, MS Malcuit, RW Boyd - Applied optics, 1990 - opg.optica.org
We examine, both theoretically and experimentally, the temperature dependence of the nonlinear optical response of fluorescein doped boric-acid glass. The third-order nonlinear …
Number of citations: 34 opg.optica.org
R Nakahara, S Kashitani, K Hayakawa, Y Kitani… - Journal of …, 2009 - Springer
A fluorophotometric method for the determination of hydrogen peroxide (H 2 O 2 ) using fluorescin was developed. This method was based on the oxidative reaction of fluorescin, a …
Number of citations: 11 link.springer.com
HM El-Hewairy, WM Moussa, AA El-Abeidy… - … , FVM., Moshtohor. p59 …, 2004 - bu.edu.eg
… with alkaline phosphatase enzyme and with fluorescin isothiocyanate. The following stages … Labeling of anti-camel IgG with fluorescin isothiocyanate. 6. Evaluation of the validity of the …
Number of citations: 4 www.bu.edu.eg
TB Massell - Surgery, 1947 - surgjournal.com
… but the fluorescin whcal test demonstrated marked inadequacy … fluorescin wheal test. The collateral time in two cases was over three minutes, corroborating the results of the fluorescin …
Number of citations: 2 www.surgjournal.com
GN Mahesh, S Ramesh… - … Science, Part A: Pure …, 1996 - Taylor & Francis
Polyurethanes were synthesized by chain extension of isocyanate end-capped prepolymer based on poly(tetramethylene oxide) glycol and toluene diisocyanate using fluorescin. The …
Number of citations: 1 www.tandfonline.com

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